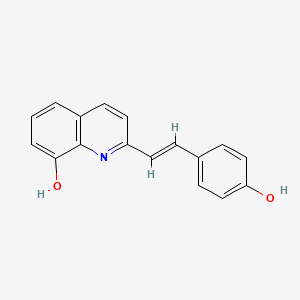

2-(4-Hydroxystyryl)quinolin-8-ol

Description

Context within 8-Hydroxyquinoline (B1678124) Chemistry and Quinoline (B57606) Scaffold Significance

The quinoline scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is recognized as a "privileged structure" in medicinal chemistry. nih.govfrontiersin.orgresearchgate.net This designation stems from its presence in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. researchgate.netmdpi.com Quinoline and its derivatives are foundational in the development of therapeutic agents, with applications ranging from anticancer to antimicrobial and anti-inflammatory activities. nih.govbohrium.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling the synthesis of diverse molecules with distinct pharmacological profiles. frontiersin.org

Within the broader class of quinolines, 8-hydroxyquinoline (8-HQ), also known as oxine, holds particular importance. wikipedia.org It is a small, planar molecule that is one of seven isomeric monohydroxyquinolines. nih.gov A key feature of 8-HQ is its ability to act as a potent bidentate chelating agent. nih.govrroij.com The hydroxyl group at position 8 and the nitrogen atom at position 1 can bind to metal ions, forming stable complexes. wikipedia.orgnih.govrroij.com This metal-chelating ability is the origin of many of the biological activities observed in 8-HQ and its derivatives, making them subjects of intense study for conditions involving metal ion imbalance. nih.govnih.gov The unique chemical properties of 8-hydroxyquinoline have led to its use in various fields, including as a fluorescent chemosensor for metal ions and as a building block for pharmacologically active compounds. rroij.comnih.gov

Research Prominence of Styrylquinoline Derivatives

Styrylquinolines are a specific class of quinoline derivatives characterized by a styryl group (a vinylbenzene moiety) attached to the quinoline core. These compounds have garnered significant attention from researchers due to their diverse and potent biological activities. nih.govbenthamdirect.com The conjugation between the quinoline and styryl moieties results in a unique electronic structure that is often associated with their pharmacological effects. researchgate.net

Research has demonstrated that styrylquinoline derivatives possess a broad spectrum of potential therapeutic applications, including anti-tumor, antimicrobial, and anti-inflammatory properties. nih.govbenthamdirect.comnih.gov Furthermore, they have been investigated for their potential role in addressing neurodegenerative conditions, such as Alzheimer's disease. nih.govbenthamdirect.com The specific biological activity of a styrylquinoline can be fine-tuned by introducing different substituents onto either the quinoline or the styryl ring system. nih.gov This modularity allows for the systematic exploration of structure-activity relationships (SAR), guiding the design of new and more potent compounds. nih.govbenthamdirect.com The compound 2-(4-Hydroxystyryl)quinolin-8-ol is a prime example of this class, combining the critical 8-hydroxyquinoline chelating motif with the styryl pharmacophore.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline

| Property | Value |

| Chemical Formula | C₉H₇NO |

| Molar Mass | 145.16 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 76 °C (169 °F; 349 K) |

| Boiling Point | 276 °C (529 °F; 549 K) |

| pKa | ~9.9 |

| Data sourced from reference wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinolin-8-ol |

InChI |

InChI=1S/C17H13NO2/c19-15-10-5-12(6-11-15)4-8-14-9-7-13-2-1-3-16(20)17(13)18-14/h1-11,19-20H/b8-4+ |

InChI Key |

YMSHSKJZBZKCOR-XBXARRHUSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Hydroxystyryl Quinolin 8 Ol and Analogues

Direct Synthesis of 2-(4-Hydroxystyryl)quinolin-8-ol

The direct construction of the this compound scaffold is primarily achieved through condensation and olefination reactions that form the central carbon-carbon double bond.

The Perkin reaction, discovered by William Henry Perkin, is a robust method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orgbyjus.com The reaction classically involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid which acts as a base catalyst. wikipedia.orgbyjus.comlongdom.org

In the context of styrylquinoline synthesis, a variation of the Perkin condensation can be employed. This approach would typically involve the condensation of a 2-methylquinoline (B7769805) derivative, such as 8-hydroxy-2-methylquinoline (quinaldine), with an aromatic aldehyde, like 4-hydroxybenzaldehyde (B117250). The reaction is generally carried out by heating the reactants with an acid anhydride (e.g., acetic anhydride) and its corresponding salt (e.g., sodium acetate). youtube.com The methyl group at the C-2 position of the quinoline (B57606) ring is sufficiently acidic to be deprotonated by the base, forming a carbanion that then attacks the carbonyl carbon of the aldehyde. byjus.com Subsequent dehydration yields the styryl double bond.

A key consideration in this synthesis is the potential for the phenolic hydroxyl group on both the quinoline and the benzaldehyde (B42025) to react with the acid anhydride. Therefore, protection of these hydroxyl groups, for instance as acetyl esters, is often a necessary preliminary step. nih.gov The protecting groups are then removed in a final hydrolysis step to yield the target compound.

The Wittig reaction is a powerful and widely used method for creating alkenes from aldehydes or ketones. masterorganicchemistry.comwikipedia.org It involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (also known as a Wittig reagent). wikipedia.org This method is particularly valuable for its reliability in forming the carbon-carbon double bond at a specific location.

For the synthesis of this compound, two primary Wittig strategies can be envisioned:

Strategy A: Reaction of 8-hydroxy-2-quinolinecarbaldehyde with a phosphonium ylide derived from a 4-hydroxybenzyl halide. The aldehyde (3) can be prepared by the oxidation of 8-hydroxy-2-methylquinoline (1) using selenium dioxide. nih.gov The ylide would be generated by treating the corresponding triphenylphosphonium salt of 4-hydroxybenzyl halide with a strong base. youtube.com

Strategy B: Reaction of 4-hydroxybenzaldehyde with a phosphonium ylide generated from a 2-(halomethyl)quinolin-8-ol derivative.

The driving force for the reaction is the formation of the very stable triphenylphosphine (B44618) oxide by-product. organic-chemistry.org As with the Perkin approach, protection of the hydroxyl groups is often required to prevent interference with the basic conditions used to generate the ylide.

| Reaction Strategy | Carbonyl Component | Ylide Precursor (Phosphonium Salt) |

|---|---|---|

| Strategy A | 8-Hydroxy-2-quinolinecarbaldehyde | (4-Hydroxybenzyl)triphenylphosphonium halide |

| Strategy B | 4-Hydroxybenzaldehyde | ((8-Hydroxyquinolin-2-yl)methyl)triphenylphosphonium halide |

An effective alternative for synthesizing styrylquinolines involves a direct condensation reaction under microwave heating or conventional procedures. nih.gov This method begins with protecting the hydroxyl group of 8-hydroxy-2-methylquinoline (58) by converting it to an acetyl derivative (59). nih.gov The resulting compound is then condensed with an appropriate aromatic aldehyde, in this case, 4-hydroxybenzaldehyde. Finally, deprotection of the acetyl group is achieved using a carbonate anion-methanol or pyridine-water mixture to yield the final product (60). nih.gov

This pathway offers a straightforward approach, leveraging the reactivity of the C-2 methyl group of the quinoline ring.

| Step | Reactants | Purpose | Reference |

|---|---|---|---|

| 1. Protection | 8-Hydroxy-2-methylquinoline, Acetic Anhydride | Protect the 8-OH group to prevent side reactions. | nih.gov |

| 2. Condensation | Protected 2-methylquinoline, 4-Hydroxybenzaldehyde | Form the styryl C=C double bond. | nih.gov |

| 3. Deprotection | Protected styrylquinoline, K₂CO₃/Methanol or Pyridine/Water | Remove the acetyl protecting group to yield the final product. | nih.gov |

Functionalization and Derivatization Strategies for this compound Derivatives

Creating analogues of this compound involves chemical modifications to either the quinoline ring system or the styryl phenyl group. These modifications are crucial for studying structure-activity relationships.

The quinoline nucleus of this compound offers several positions for functionalization.

Position 8 (Hydroxyl Group): The hydroxyl group can be alkylated to form 8-alkoxy derivatives. This is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base like potassium carbonate. nih.gov This hydroxyl group can also be protected, for example, with a tosyl group, to facilitate reactions at other positions. researchgate.net

Position 4: The C-4 position can be functionalized starting from 4-hydroxy-8-tosyloxyquinoline. Chlorination with phosphorus oxychloride yields 4-chloro-8-tosyloxyquinoline, which can then react with various nitrogen and sulfur nucleophiles to introduce amino or thioalkyl groups at the C-4 position. researchgate.net

Positions 5 and 7: These positions can be functionalized through electrophilic aromatic substitution. For instance, bromination of 8-hydroxyquinoline (B1678124) with N-bromosuccinimide (NBS) can introduce bromine atoms at positions 5 and/or 7. nih.govscispace.com These halogenated derivatives can then undergo further reactions, such as Suzuki cross-coupling, to introduce aryl or other substituents. scispace.com

C-H Functionalization: Modern methods allow for direct C-H functionalization. By converting the quinoline to its N-oxide, the N-oxide group can act as a directing group to facilitate metal-catalyzed functionalization at the C-2 and C-8 positions. chemrxiv.orgnih.gov

| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 8 | Alkylation | Alkyl halide, K₂CO₃ | Alkoxy (-OR) | nih.gov |

| 4 | Nucleophilic Substitution | 1. POCl₃ 2. Pyrazole | Pyrazolyl | researchgate.net |

| 5 and 7 | Halogenation | NBS or NCS | Bromo (-Br) or Chloro (-Cl) | nih.gov |

| 2 and 8 | C-H Activation (via N-oxide) | Metal catalyst, Coupling partner | Aryl, Alkenyl, etc. | chemrxiv.orgnih.gov |

The properties of this compound can be fine-tuned by introducing substituents onto the phenyl ring of the styryl group. This is most directly accomplished by using a substituted benzaldehyde as the starting material in the synthetic methods described in section 2.1.

For example, in the condensation or Wittig reactions, starting with derivatives of 4-hydroxybenzaldehyde that contain additional substituents will result in the corresponding substituted styrylquinoline. Research has shown that the presence of strong electron-withdrawing groups, such as chloro (Cl), nitro (NO₂), or cyano (CN), on the styryl moiety can be critical for certain biological activities. nih.gov

| Desired Substituent (on Phenyl Ring) | Required Aldehyde Starting Material | Resulting Derivative |

|---|---|---|

| Chloro (Cl) | 3-Chloro-4-hydroxybenzaldehyde | 2-(3-Chloro-4-hydroxystyryl)quinolin-8-ol |

| Nitro (NO₂) | 4-Hydroxy-3-nitrobenzaldehyde | 2-(4-Hydroxy-3-nitrostyryl)quinolin-8-ol |

| Cyano (CN) | 4-Hydroxy-3-cyanobenzaldehyde | 2-(4-Hydroxy-3-cyanostyryl)quinolin-8-ol |

Chemo-Enzymatic and Stereoselective Synthesis Research

The development of synthetic methodologies for complex organic molecules like this compound and its analogues is increasingly focused on environmentally benign and highly selective approaches. Chemo-enzymatic and stereoselective strategies are at the forefront of this research, aiming to provide efficient access to these compounds with high levels of purity and specific stereochemical outcomes.

The integration of enzymatic steps into chemical synthesis, known as chemo-enzymatic synthesis, offers significant advantages. nih.govnih.gov Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, which is often challenging to achieve with purely chemical methods. nih.gov For the synthesis of quinoline-based structures, biocatalysis presents a powerful tool. nih.govacs.org

One notable advancement in the chemo-enzymatic synthesis of the quinoline core involves the use of monoamine oxidase (MAO-N) biocatalysts. acs.org Research has demonstrated the effective use of MAO-N for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. acs.org This enzymatic approach provides a green alternative to traditional chemical oxidation methods, which often require harsh reagents. acs.org The efficiency of this biotransformation can be influenced by both steric and electronic properties of the substituents on the tetrahydroquinoline substrate. acs.org

For instance, the conversion of various substituted tetrahydroquinolines to quinolines using MAO-N D11 whole cells has been reported with varying degrees of success, as detailed in the table below.

Table 1: Biocatalytic Aromatization of Tetrahydroquinolines to Quinolines using MAO-N D11

| Substrate | Product | Conversion (%) |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Quinoline | 56 |

| 6-Fluoro-1,2,3,4-tetrahydroquinoline | 6-Fluoroquinoline | 99 |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | 6-Chloroquinoline | 99 |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 6-Bromoquinoline | 99 |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methylquinoline | 85 |

Data sourced from a study on biocatalytic and chemo-enzymatic synthesis of quinolines. acs.org

Furthermore, a one-pot, two-step chemo-enzymatic cascade has been developed for the synthesis of 2-quinolones from N-cyclopropyl-N-alkylanilines, employing horseradish peroxidase (HRP) for the initial enzymatic step. acs.org These examples highlight the potential of integrating biocatalysis for the construction of the core quinoline scaffold present in this compound.

In addition to the synthesis of the quinoline core, the stereoselective formation of the styryl side chain is a critical aspect. The geometry of the carbon-carbon double bond in the styryl moiety can significantly influence the biological activity of the molecule. Many chemical syntheses of styrylquinolines report the exclusive or high-yield formation of the (E)-isomer. For example, Knoevenagel-type condensation reactions have been shown to be highly stereoselective, yielding exclusively the (E)-stereoisomers of 2,4-distyrylquinolines. iucr.orgnih.gov This stereoselectivity is typically confirmed by 1H NMR spectroscopy, where the coupling constant between the vinylic protons is indicative of the trans configuration. iucr.orgnih.gov

The synthesis of derivatives closely related to the target compound, such as (E)-2-styrylquinolin-8-ol, has been achieved through the condensation of 2-methylquinoline-8-ol with appropriate aldehydes. acs.org While these specific examples are not chemo-enzymatic, they establish the feasibility of achieving high stereoselectivity for the styryl group.

A hypothetical chemo-enzymatic and stereoselective synthesis of this compound could involve an initial enzymatic step to construct the quinolin-8-ol core, followed by a stereoselective chemical step to introduce the 4-hydroxystyryl group. Alternatively, an enzymatic process could be envisioned for the final condensation step, potentially offering even greater control and milder reaction conditions. While direct chemo-enzymatic or stereoselective synthesis of this compound has not been extensively reported, the principles and methodologies developed for related quinoline and styrylquinoline derivatives provide a strong foundation for future research in this area.

Structure Activity Relationship Sar and Structural Elucidation Studies

Influence of Molecular Architecture and Substituent Effects on Bioactivity

The core structure of 2-(4-Hydroxystyryl)quinolin-8-ol, featuring a quinoline (B57606) ring system linked to a hydroxyphenyl group via a vinyl bridge, is a privileged scaffold in medicinal chemistry. mdpi.com The bioactivity of this class of compounds is highly dependent on the nature and position of substituents on both the quinoline and the phenyl rings.

Research has shown that the 8-hydroxyquinoline (B1678124) moiety is a crucial pharmacophore, with the hydroxyl group at the C-8 position and the nitrogen atom at the C-1 position acting as a bidentate chelating agent for various metal ions. nih.govnih.gov This metal-chelating ability is often implicated in the biological activities of these compounds. nih.gov

Substituent Effects on the Quinoline Ring:

Electron-withdrawing groups: The introduction of strong electron-withdrawing groups, such as chloro (Cl), nitro (NO₂), or cyano (CN), into the styryl moiety has been found to be critical for high anticancer activity. mdpi.com For instance, 5,7-dihalo-substituted 8-hydroxyquinoline derivatives have demonstrated significant antitumor activity. mdpi.com

Alkyl groups: The presence and nature of alkyl substituents can also modulate bioactivity. For example, in a series of 2-substituted-5,7-dichloro-8-hydroxyquinolines, the iso-propyl substituted derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM against the dengue virus. mdpi.com

Hydroxyl and Acyloxy groups: Derivatives with hydroxyl or acyloxy groups at the 8-position of the quinoline moiety have exhibited moderate anticancer activities. nih.gov

Substituent Effects on the Phenyl Ring:

The nature of substituents on the phenyl ring significantly influences bioactivity. nih.gov

Increasing the electron-withdrawing properties of substituents on an anilide ring attached to the quinoline core has been shown to enhance antiviral activity. nih.gov

The Vinyl Linker:

The (E)-conformation (trans) of the vinyl linker is a common feature in many active derivatives. nih.gov

The length and flexibility of the linker can also play a role. For instance, umbelliferone (B1683723) derivatives of 8-hydroxyquinoline with a four-carbon spacer exhibited better antifungal activity than those with a two-carbon spacer, suggesting that molecular flexibility can influence bioactivity. nih.gov

Studies on a series of 2-styrylquinolines and quinoline-2-carboxamides identified the 8-hydroxy-quinoline-7-carboxylic acid moiety as a crucial pharmacophore for Pim-1 kinase inhibition. nih.gov Molecular modeling suggested that this scaffold interacts with key residues within the ATP-binding pocket of the kinase. nih.gov

Advanced Spectroscopic Characterization Techniques in Structural Research

The precise determination of the chemical structure of this compound and its analogues is paramount for understanding their properties. A combination of advanced spectroscopic techniques is employed for this purpose. rsc.orgresearchgate.netbohrium.com

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of quinoline derivatives. researchgate.netbohrium.comtsijournals.com

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For the parent 8-hydroxyquinoline, characteristic signals are observed for the protons on the quinoline and benzene (B151609) rings. chemicalbook.com In derivatives of this compound, the vinyl protons typically appear as doublets, and their coupling constants can confirm the (E) or (Z) configuration of the double bond. nih.gov The chemical shifts of the aromatic protons are influenced by the substituents on the rings. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the quinoline and phenyl rings, as well as the vinyl carbons, provide further confirmation of the molecular structure. rsc.orgtsijournals.com For instance, in a series of 8-hydroxyquinoline derivatives, the chemical shifts of the quinoline carbons were assigned based on theoretical calculations and experimental data. tsijournals.com

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to study the spatial proximity of protons, which is crucial for determining the conformation of the molecule, such as identifying cis and trans isomers. spbu.ru

Table 1: Representative ¹H NMR and ¹³C NMR Data for 8-Hydroxyquinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3-ethyl-2-propylquinolin-8-ol | 7.88 (s, 1H), 7.37 (t, J = 7.9 Hz, 1H), 7.26 (d, J = 8.2 Hz, 1H) | Not specified | rsc.org |

| 5-chloro-3-ethyl-2-propylquinolin-8-ol | 8.21 (s, 1H), 7.42 (d, J = 8.2 Hz, 1H), 7.02 (d, J = 8.1 Hz, 1H) | 160.3, 150.8, 137.5, 136.4, 131.2, 126.4, 125.1, 119.7, 108.8 | rsc.org |

| 5-bromo-3-ethyl-2-propylquinolin-8-ol | 8.15 (s, 1H), 7.61 (d, J = 8.2 Hz, 1H), 6.98 (d, J = 8.1 Hz, 1H) | 160.3, 151.5, 137.9, 136.7, 133.6, 129.9, 126.4, 109.4, 109.0 | rsc.org |

Note: This table presents a selection of reported NMR data for illustrative purposes. For complete assignments, refer to the cited literature.

Mass spectrometry is a powerful technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. rsc.orgmdpi.com

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for the analysis of quinoline derivatives. It typically produces protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. rsc.org

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can help to identify different structural motifs within the molecule.

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. bohrium.comnih.gov Key vibrational bands for this compound would include:

O-H stretching of the hydroxyl groups.

C=C and C=N stretching of the quinoline and phenyl rings.

C-H stretching and bending vibrations.

The C=C stretching of the vinyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netresearchgate.netresearchgate.net The absorption spectrum of (E)-2-(2-hydroxystyryl)quinolin-8-ol shows distinct electronic bands. researchgate.net The first band can be attributed to a π–π* electronic transition in the phenol (B47542) ring, while another corresponds to a π–π* transition in the quinoline ring. A third band arises from a π–π* transition due to the conjugation between the quinoline and phenol rings. researchgate.net The position of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net An increase in solvent polarity can cause a bathochromic (red) shift in the wavelength of the last absorbance band. researchgate.net

X-ray Diffraction Crystallography of this compound Compounds

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govmdpi.com

The crystal structure of other 8-hydroxyquinoline derivatives has also been determined, providing valuable insights into their solid-state packing and intermolecular interactions. mdpi.com For instance, the crystal structure of a copper complex with a dinitro derivative of 8-hydroxyquinoline showed a hexacoordinated copper atom with a distorted tetragonal bipyramidal geometry. mdpi.com

Conformational Analysis and Tautomerism Studies

The biological activity of flexible molecules like this compound can be influenced by their conformational preferences and the potential for tautomerism.

Conformational Analysis: As observed in X-ray crystal structures, the molecule is generally not planar, with a dihedral angle between the quinoline and phenyl rings. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to explore the potential energy surface and identify low-energy conformers. spbu.ru Studies on related styrylquinoline derivatives have shown that both cis and trans isomers can exist, with the trans isomer often being more stable. spbu.ru

Tautomerism: Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in hydroxyquinolines. nih.govbeilstein-journals.orgresearchgate.netosi.lv For 4-hydroxyquinoline, it exists in tautomeric equilibrium with 4-quinolone. nih.govresearchgate.net In the case of 8-hydroxyquinoline derivatives, while the enol form is predominant, the possibility of keto-enol tautomerism should be considered, as it can influence the molecule's electronic properties and its ability to interact with biological targets. Studies on related 7-hydroxy-8-(azophenyl)quinoline systems have shown the existence of both azo (enol) and hydrazone (keto) tautomers in solution. nih.govbeilstein-journals.org The equilibrium between these forms can be influenced by the solvent and by light irradiation. nih.govbeilstein-journals.org

Advanced Biological Research Perspectives and Mechanistic Investigations

Fundamental Mechanistic Pathways of 2-(4-Hydroxystyryl)quinolin-8-ol Action

The biological effects of this compound and its parent structure, 8-hydroxyquinoline (B1678124), are attributed to a range of molecular interactions. These include the chelation of metal ions, inhibition of key enzymes, interaction with nucleic acids, and modulation of critical cellular signaling cascades.

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, largely due to its potent metal-chelating capabilities. nih.govnih.gov The arrangement of the hydroxyl group at position 8 in close proximity to the nitrogen atom in the quinoline (B57606) ring makes it an effective bidentate chelating agent for a wide array of metal ions. nih.gov This ability to bind with metal ions is considered a primary driver of the biological activities observed in 8-HQ derivatives. nih.govdovepress.com

Compounds containing the 8-HQ nucleus can form stable complexes with divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.govscispace.com This chelation can disrupt metal homeostasis, which is crucial for the function of many biological processes. mdpi.com For instance, the anticancer effects of some 8-HQ derivatives are linked to their ability to chelate copper and zinc. nih.govdovepress.com The chelation of these metal ions can inhibit the production and aggregation of misfolded proteins and may reverse proteasome resistance, promoting the degradation of these proteins. nih.govdovepress.com This mechanism is also suggested to be responsible for the neuroprotective properties of certain 8-HQ compounds. dovepress.com The chelation process not only sequesters metal ions but can also form metal-ligand complexes that possess their own distinct biological activities, acting as metallodrugs.

| Compound Family | Chelated Metal Ions | Associated Biological Activity | Reference |

|---|---|---|---|

| 8-Hydroxyquinolines (General) | Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺ | Anticancer, Neuroprotection, Antimicrobial | nih.govscispace.com |

| Clioquinol (B1669181) (CQ) | Cu²⁺, Zn²⁺ | Antiangiogenesis, Proteasome Inhibition | nih.govdovepress.com |

| Fe(8-hq)₃ | Fe(III) | Dual-action Antimicrobial | mdpi.com |

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of several enzyme families. nih.gov A notable area of research involves their activity against 2-oxoglutarate (2OG) dependent oxygenases. researchgate.net For example, functionalized 8-HQs have been developed as cell-active inhibitors of KDM4 histone demethylases, which belong to the 2OG oxygenase family. researchgate.net

Furthermore, research has shown that quinoline-based compounds can inhibit enzymes that interact with DNA, such as DNA methyltransferases. nih.gov This inhibition can occur through a mechanism involving DNA intercalation, where the compound inserts itself into the DNA structure, causing a conformational change that prevents the enzyme from binding effectively. nih.gov

In the context of parasitic diseases, synthesized 8-hydroxy-2-quinoline carbaldehyde derivatives have been identified as potent inhibitors of M1 aminopeptidase (B13392206) from Leishmania donovani (LdM1AP), a validated drug target. nih.gov These inhibitors were found to compete with the enzyme's substrate. nih.gov

| Compound/Derivative | Target Enzyme | Mechanism/Effect | Reference |

|---|---|---|---|

| Functionalized 8-Hydroxyquinolines | KDM4 Histone Demethylases (2OG Oxygenases) | Cell-active inhibition | researchgate.net |

| Quinoline-based Analogs | DNA Methyltransferases (e.g., DNMT1) | Inhibition via DNA intercalation | nih.gov |

| 8-hydroxy-2-quinoline carbaldehyde derivatives | Leishmania donovani M1 aminopeptidase (LdM1AP) | Competitive inhibition | nih.gov |

The planar structure of the quinoline ring system allows these molecules to act as DNA intercalators. mdpi.com This mode of action involves the insertion of the planar molecule between the base pairs of the DNA double helix. mdpi.com Intercalation can lead to significant biological consequences, including the inhibition of DNA replication and transcription, ultimately triggering cell death. mdpi.comnih.gov

Several quinoline derivatives have been studied for their DNA-binding properties. For example, chloroquine, a well-known quinoline compound, has been shown to intercalate into double-stranded DNA. mdpi.com This interaction stabilizes the DNA duplex, increasing its melting temperature. mdpi.com Other complex quinoline-based structures, such as pyrimidothienoquinolines and benzo(h)quinolines, are also recognized as DNA intercalating agents with potential anticancer activity. nih.govresearchgate.net The mechanism can also lead to the inhibition of enzymes that act on DNA, such as topoisomerases and polymerases. nih.govnih.gov DNA intercalators can trap topoisomerase enzymes on the chromatin, leading to DNA damage and the degradation of crucial proteins like RNA Polymerase II. nih.gov

Beyond direct enzyme inhibition and DNA interaction, 8-hydroxyquinoline derivatives can modulate various cellular signaling pathways. One significant finding is the ability of certain 2-substituted 8-HQs to influence neurogenesis. Specifically, the compound 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) was found to stimulate the proliferation of neural stem cells. nih.govresearchgate.net This effect was linked to an increase in intracellular reactive oxygen species (ROS) and the activation of the NADPH oxidase (Nox) signaling pathway. nih.govresearchgate.net

The antitumor activity of some 8-HQ derivatives, such as clioquinol, has been associated with their ability to inhibit the proteasome. nih.govdovepress.com This inhibition is thought to be triggered by the compound's ionophore action, where it transports metal ions into the cell, disrupting cellular processes and leading to proteasome inhibition. nih.govdovepress.com The chelation of zinc from misfolded proteins can also reverse proteasome resistance, facilitating the degradation of these proteins. dovepress.com

Research on Antimicrobial Activities of this compound Derivatives

The 8-hydroxyquinoline scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a range of pathogens. nih.gov

Derivatives of 8-hydroxyquinoline exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com The primary mechanism is often attributed to the chelation of essential metal ions, which disrupts bacterial metal homeostasis. mdpi.com

Research into an iron(III) complex of 8-hydroxyquinoline, Fe(8-hq)₃, revealed a dual mechanism of action against Staphylococcus aureus (SA), including methicillin-resistant strains (MRSA). mdpi.com This complex not only chelates essential metals due to the 8-hq ligand but also transports iron into the bacterial cell, harnessing the bactericidal activity of excess iron. mdpi.com This dual action was shown to be effective in eradicating bacteria and inhibiting biofilm formation. mdpi.com

Studies on other quinolone analogs have demonstrated significant activity against specific bacterial strains. For instance, certain 4-hydroxy-2-quinolone analogs showed potent inhibitory effects against S. aureus. nih.gov In another study, iodo-quinoline derivatives were effective against Staphylococcus epidermidis. mdpi.com However, efficacy can be species-dependent, as the same iodo-quinoline derivatives were not effective against the Gram-negative Klebsiella pneumoniae, possibly due to differences in the bacterial outer membrane. mdpi.com

| Compound/Derivative | Target Bacteria | Observed Efficacy (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Fe(8-hq)₃ | Staphylococcus aureus (MSSA, MRSA) | Eradication at 4.0 µM | mdpi.com |

| 4-hydroxy-2-quinolone analogs (3i, 3j) | Staphylococcus aureus | Inhibitory at 125–1000 µg/mL | nih.gov |

| Iodo-quinoline derivatives | Staphylococcus epidermidis | Effective (MIC values varied by derivative) | mdpi.com |

| 8-Hydroxyquinoline (general) | E. coli, C. difficile | Strong inhibition at 0.5 mg/disc | nih.gov |

Antifungal Properties and Mode of Action Investigations

Derivatives of 8-hydroxyquinoline (8-HQ) are recognized for their potent antifungal activity. researchgate.net The core structure of 8-HQ is considered a privileged scaffold in drug design, and modifications to this structure can lead to derivatives with varied mechanisms of antifungal action. nih.govnih.gov

Research into the mode of action of 8-HQ derivatives has revealed that they can target the fungal cell wall. nih.gov For instance, some derivatives have been shown to cause damage to the cell wall of Candida spp. and dermatophytes. nih.gov This is supported by sorbitol protection assays, where an increase in the minimum inhibitory concentration (MIC) in the presence of sorbitol suggests an effect on the cell wall. nih.gov Scanning electron microscopy has further visualized this damage, showing pitting and tears in the cell walls of fungi treated with these compounds. nih.gov

Beyond the cell wall, the fungal cytoplasmic membrane is another key target. nih.gov Certain 8-hydroxyquinoline-sulfonic acid derivatives have been found to compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of cellular components. nih.gov This disruption of membrane permeability is a lethal event for the fungal cell. nih.gov The ability of some 8-HQ derivatives to complex with ergosterol, a vital component of the fungal cell membrane, has also been investigated as a potential mechanism of action. researchgate.net

Interestingly, the substitution pattern on the 8-hydroxyquinoline nucleus can influence the primary mechanism of antifungal activity. For example, clioquinol appears to be more effective at damaging the cell wall, while sulfonic acid derivatives primarily act by disrupting the cytoplasmic membrane. nih.gov This highlights the potential to fine-tune the antifungal strategy by modifying the chemical structure of the 8-HQ core. nih.gov

Antiviral Activity Research, including HIV-1 Integrase Inhibition

Styrylquinoline (SQ) derivatives, including those related to this compound, have been identified as efficient inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. nih.govnsf.gov These compounds have shown inhibitory activity against the 3'-processing step of IN with IC50 values in the micromolar range. nih.gov

The mechanism of this inhibition appears to be competitive, with SQ derivatives preventing the binding of the viral DNA to the integrase enzyme. nih.gov This is supported by studies showing similar IC50 values in both activity and DNA-binding assays. nih.gov Computational docking studies further suggest a competitive inhibition mechanism. nih.gov

Research indicates the existence of two potential binding sites for SQ derivatives on the integrase enzyme. The primary site, for which SQs have a higher affinity, prevents the binding of viral DNA, thereby inhibiting both 3'-processing and the subsequent strand transfer reaction. nih.gov A secondary binding mode can inhibit the strand transfer reaction even after the IN-DNA complex has formed, likely by preventing the binding of the target DNA. nih.gov

It is noteworthy that the antiviral activity of quinoline derivatives can be influenced by substitutions on the quinoline ring. nsf.gov For example, the addition of bromine at the 6 or 8 position has been shown to enhance antiviral properties. nsf.gov However, bulky substitutions at these positions can negatively impact the binding of these allosteric inhibitors. nsf.gov

Antiprotozoal and Antileishmanial Research

The 2-substituted quinoline series has emerged as a promising source of new antileishmanial drugs. nih.gov This line of research originated from ethnopharmacological studies of plants used in traditional Bolivian medicine to treat cutaneous leishmaniasis. nih.gov

Several 2-substituted quinoline alkaloids have demonstrated in vitro activity against various Leishmania species. nih.gov Furthermore, in vivo studies in animal models of both cutaneous and visceral leishmaniasis have shown that compounds like 2-n-propylquinoline and 2-trans-epoxypropylquinoline can significantly reduce lesion size and parasite burden. nih.gov In some cases, the efficacy of these compounds was comparable to the reference drug, Glucantime®. nih.gov

Derivatives of 8-hydroxyquinoline have also been investigated for their antileishmanial properties. nih.govresearchgate.net For instance, 7-[5'-(3'-phenylisoxazolino)methyl]-8-hydroxyquinoline has been shown to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. nih.gov Other studies have confirmed the leishmanicidal activity of 8-hydroxyquinoline against both promastigote and amastigote forms of several Leishmania species. researchgate.netmdpi.com

Anticancer Research Applications of this compound Analogues

Quinoline derivatives represent a versatile class of compounds with significant potential in anticancer drug development. researchgate.net Their anticancer effects are mediated through various mechanisms, including cytotoxicity, antiproliferative activity, apoptosis induction, and cell cycle modulation. researchgate.netekb.eg

In Vitro Cytotoxicity and Antiproliferative Activity Studies

Numerous studies have demonstrated the in vitro cytotoxicity of this compound analogues against a range of human cancer cell lines. nih.govnih.gov For example, derivatives with hydroxyl or acyloxy groups at the 8-position of the quinoline moiety have exhibited moderate activity against HCT 116 colon cancer cells. nih.gov The cytotoxic potential of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. nih.gov

The antiproliferative activity of these compounds has also been widely reported. nih.gov For instance, copper(II) complexes of 8-hydroxyquinoline hydrazones have shown higher activity than the free ligands and, in many cases, are more active than the standard anticancer drug cisplatin (B142131) against melanoma and lung cancer cells. nih.gov The substitution pattern on the quinoline ring can significantly influence the antiproliferative potency. nih.gov

Below is a table summarizing the in vitro cytotoxicity of selected 8-hydroxyquinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50/MTS50 (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | nih.gov |

| 2-styrylquinoline derivatives | HCT 116 p53+/+ | 4.60–25.00 | nih.gov |

| 2-styrylquinoline derivatives | HCT 116 p53-/- | 2.61–25.00 | nih.gov |

Apoptosis Induction and Cell Cycle Modulation Research

A key mechanism through which this compound analogues exert their anticancer effects is by inducing apoptosis, or programmed cell death. nih.govnih.gov This has been observed in various cancer cell lines, including breast cancer and pancreatic cancer. nih.govnih.gov

The induction of apoptosis by these compounds can occur through multiple pathways. One common pathway involves the activation of caspases, a family of proteases that play a central role in executing apoptosis. nih.govnih.gov For example, some quinoline derivatives have been shown to activate caspase-3 and lead to the cleavage of PARP in pancreatic cancer cells. nih.gov Another mechanism involves the modulation of apoptosis-related genes such as p53, p21, Bax, and Bcl-2. nih.gov An increase in the expression of pro-apoptotic genes like Bax and a decrease in the expression of anti-apoptotic genes like Bcl-2 are indicative of apoptosis induction. nih.gov

In addition to apoptosis, these compounds can also modulate the cell cycle, leading to cell cycle arrest at specific phases, such as the G2/M phase. researchgate.net This prevents cancer cells from proliferating. Some quinoline derivatives have been shown to induce cell cycle arrest by inhibiting signaling pathways like the PI3K-Akt-mTOR pathway. nih.gov

The table below provides an overview of the apoptotic effects of selected quinoline derivatives.

| Compound/Derivative | Cancer Cell Line | Apoptotic Mechanism | Reference |

| 8HQ-coated GO nanocomposite | MCF-7 (Breast Cancer) | Increased expression of p53, p21, and Bax; reduced expression of Bcl-2 | nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 (Pancreatic Cancer) | Caspase-3 activation, PARP cleavage, autophagic cell death | nih.gov |

| Copper(II) complexes of 8-hydroxyquinoline hydrazones | A-375 (Melanoma), A-549 (Lung Cancer) | Caspase-dependent apoptosis, cell cycle arrest in S phase | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | A-594 (Epithelial Cancer) | Activation of caspase-3, caspase-8, and Bax; downregulation of Bcl-2 | mdpi.com |

Neuroprotective Research and Multitarget Approaches

Derivatives of 8-hydroxyquinoline have emerged as promising candidates for the treatment of neurodegenerative diseases due to their potential to act on multiple targets. nih.govresearchgate.net These compounds often possess metal chelating and antioxidant properties, which are relevant to the pathophysiology of diseases like Alzheimer's and Parkinson's. cespu.pt

Research has shown that certain 8-hydroxyquinoline derivatives can protect neuronal cells from damage induced by oxidative stress and neurotoxins. cespu.pt For example, some derivatives have demonstrated neuroprotective effects against cytotoxicity induced by iron, erastin (B1684096) (a ferroptosis inducer), and the neurotoxin MPP+, which is used to model Parkinson's disease in vitro. cespu.pt The mechanism of this neuroprotection can involve the modulation of cellular signaling pathways. For instance, one 2-substituted 8-hydroxyquinoline was found to stimulate neural stem cell proliferation by modulating reactive oxygen species (ROS) signaling through the NADPH oxidase (Nox) enzyme family. nih.gov

A key strategy in developing treatments for complex neurodegenerative diseases is the design of multitarget-directed ligands (MTDLs). mdpi.com 8-Hydroxyquinoline derivatives are well-suited for this approach. By combining the 8-HQ scaffold with other pharmacophores, researchers have created hybrid molecules with multiple beneficial activities. researchgate.netmdpi.com These activities can include the inhibition of β-amyloid aggregation, reduction of metal-driven oxidative damage, and modulation of neurotransmitter-metabolizing enzymes like butyrylcholinesterase. nih.govresearchgate.net A quinolinyl analog of resveratrol (B1683913) has also been shown to improve neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy. nih.gov

Inhibition of Amyloid-β (Aβ) Aggregation Mechanisms

There is currently no published research specifically investigating the inhibitory effects of This compound on the aggregation of amyloid-β (Aβ) peptides. The core structure, 8-hydroxyquinoline, is known for its metal-chelating properties, which can interfere with the metal-ion-induced aggregation of Aβ, a key process in the pathology of Alzheimer's disease. Many derivatives of 8-hydroxyquinoline have been synthesized and evaluated for this purpose, often showing significant activity. However, without direct experimental evidence, the potential of This compound to inhibit Aβ aggregation remains purely speculative and is not supported by scientific studies.

Oxidative Stress Mitigation and Anti-Inflammatory Mechanisms in Neurological Models

No specific studies on the capacity of This compound to mitigate oxidative stress or exert anti-inflammatory effects in neurological models have been found in the scientific literature. The phenolic hydroxyl group on the styryl substituent and the 8-hydroxyquinoline core suggest potential antioxidant properties. Generally, compounds with such features are investigated for their ability to scavenge free radicals and modulate inflammatory pathways. However, in the absence of dedicated research on This compound , any discussion of its specific mechanisms in these areas would be without a scientific basis.

Other Biological Activity Investigations

Insecticidal Activity Research

A comprehensive search of scientific databases reveals no studies focused on the insecticidal activity of This compound . While various quinoline derivatives have been explored as potential insecticides, with some showing notable efficacy against different insect species, the activity of this specific compound has not been reported. Therefore, there is no data available to assess its potential as an insecticidal agent.

Coordination Chemistry and Metallopharmaceutical Research of 2 4 Hydroxystyryl Quinolin 8 Ol

Metal Ion Complexation Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the complexation of 2-(4-Hydroxystyryl)quinolin-8-ol with metal ions are not extensively documented in publicly available literature, the behavior of the parent compound, 8-hydroxyquinoline (B1678124), and its other substituted derivatives provides a strong basis for understanding these processes. The formation of metal complexes with 8-HQ derivatives is generally a spontaneous process, driven by favorable thermodynamic parameters. mcmaster.ca

The stability of metal complexes with 8-hydroxyquinoline derivatives is influenced by the nature of the metal ion and the substituents on the quinoline (B57606) ring. For a series of 5-substituted-8-hydroxyquinolines, the stability of their metal chelates was found to be dependent on the basicity of the ligand's donor sites. mcmaster.ca It is expected that the electron-donating 4-hydroxyl group on the styryl moiety of this compound would increase the electron density on the quinoline nitrogen, thereby enhancing the stability of the resulting metal complexes compared to unsubstituted 2-styryl-8-hydroxyquinoline.

The general order of stability for bivalent metal complexes of 8-hydroxyquinoline derivatives is typically found to be in accordance with the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. mcmaster.ca Thermodynamic studies of related azo-substituted 8-hydroxyquinoline derivatives have shown that the complex formation is an endothermic and entropically favorable process. mcmaster.ca

Table 1: Thermodynamic Parameters for Metal Complexation of a Related 5-(p-aminophenylazo)-8-hydroxyquinoline (in 30% DMF-water, 0.1 M KCl)

| Metal Ion | log K₁ | log K₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Mn²⁺ | 7.85 | 6.45 | -81.6 | 65.9 | 495 |

| Co²⁺ | 9.90 | 8.10 | -102.7 | 81.2 | 617 |

| Ni²⁺ | 10.40 | 8.65 | -108.7 | 86.8 | 656 |

| Cu²⁺ | 12.05 | 10.55 | -128.9 | 101.5 | 773 |

Data adapted from a study on a related 8-hydroxyquinoline derivative. mcmaster.ca The values for this compound are expected to follow similar trends but may differ in magnitude due to the different substituent.

Structural Elucidation of Metal-2-(4-Hydroxystyryl)quinolin-8-ol Complexes

The structural characterization of metal complexes is crucial for understanding their reactivity and biological activity. For this compound, complexation with a metal ion is expected to occur through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered chelate ring. scirp.orgresearchgate.net

Stoichiometry and Coordination Geometry Characterization

Based on studies of various 8-hydroxyquinoline derivatives, metal complexes of this compound are expected to form with different stoichiometries, most commonly 1:1 and 1:2 (metal:ligand). scirp.orgscispace.com The coordination geometry around the central metal ion is influenced by the nature of the metal, its oxidation state, and the presence of other coordinating ligands.

For instance, Cu(II) complexes with 8-hydroxyquinoline often exhibit a square-planar geometry, while Co(II) and Ni(II) complexes can adopt octahedral geometries, frequently with the coordination of water molecules. scirp.orgresearchgate.net Complexes of 2-styryl substituted 8-hydroxyquinolines have been reported to form octahedral complexes in a 1:1 molar ratio with the ligands. researchgate.net

Table 2: Expected Stoichiometry and Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Coordination Geometry |

| Cu(II) | 1:2 | Square-planar |

| Co(II) | 1:2 | Octahedral (with solvent molecules) |

| Ni(II) | 1:2 | Octahedral (with solvent molecules) |

| Zn(II) | 1:2 | Tetrahedral or Octahedral |

| Al(III) | 1:3 | Octahedral |

| Fe(III) | 1:3 | Octahedral |

This table is predictive, based on the known coordination chemistry of 8-hydroxyquinoline and its derivatives. scirp.orgscispace.comrroij.com

Spectroscopic Signatures of Ligand-Metal Interactions

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, providing evidence of complex formation.

Infrared (IR) Spectroscopy: Upon complexation, the broad O-H stretching band of the free ligand (around 3400 cm⁻¹) is expected to disappear, indicating the deprotonation of the hydroxyl group. A shift in the C=N stretching vibration of the quinoline ring to a lower frequency is also anticipated, confirming the coordination of the nitrogen atom to the metal ion. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. scirp.org

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* and n-π* transitions within the quinoline and styryl moieties. Upon complexation, these bands are expected to shift, typically to longer wavelengths (a bathochromic shift), due to the extension of the conjugated system upon chelation. researchgate.netscirp.org New absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions may also appear. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a valuable tool for characterizing the ligand and its diamagnetic metal complexes. The signal of the hydroxyl proton of the free ligand would disappear upon complexation. The signals of the protons adjacent to the coordinating nitrogen and oxygen atoms are expected to show significant downfield shifts due to the deshielding effect of the metal ion.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the stoichiometry of the metal complexes by identifying the molecular ion peaks corresponding to the [M(L)n]⁺ species, where L is the deprotonated ligand. researchgate.net

Role of Metal Complexes in Enhanced Biological Activity

The biological activity of 8-hydroxyquinoline and its derivatives is often significantly enhanced upon complexation with metal ions. nih.govrroij.com This enhancement is attributed to several factors, including increased lipophilicity, which facilitates penetration through cell membranes, and the ability of the metal ion to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens or cancer cells. researchgate.net

While specific studies on the biological activity of metal complexes of this compound are limited, research on related 2-styryl-8-hydroxyquinoline derivatives has demonstrated their potential as antimicrobial agents. researchgate.net It is hypothesized that the chelation of essential metal ions by these ligands can disrupt microbial metabolism. scirp.org

Furthermore, polyhydroxylated styrylquinolines have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. scispace.com The metal-chelating properties of these compounds are believed to play a role in their mechanism of action. The metal complexes of this compound may, therefore, exhibit enhanced anti-HIV or other antiviral activities compared to the free ligand.

The antibacterial activity of metal complexes of 8-hydroxyquinoline has been shown to be greater than that of the free ligand against various bacterial strains. researchgate.netrroij.com

Table 3: Antimicrobial Activity of 8-Hydroxyquinoline and its Metal Complexes (Zone of Inhibition in mm)

| Microorganism | 8-HQ | Cu(II)-8HQ | Co(II)-8HQ | Ni(II)-8HQ |

| Staphylococcus aureus | 34 | 15 | 16 | 17 |

| Bacillus subtilis | 40 | 20 | 21 | 21 |

| Escherichia coli | 40 | 20 | 20 | 23 |

| Pseudomonas aeruginosa | 50 | 19 | 23 | 26 |

| Candida albicans | 45 | 20 | 22 | 28 |

Data from a study on 8-hydroxyquinoline and its metal complexes, indicating that while 8-HQ itself is a potent antimicrobial, its metal complexes also exhibit significant activity. researchgate.net The specific activity of this compound complexes would need to be experimentally determined.

Photophysical Properties and Advanced Optical Material Applications

Absorption and Emission Spectroscopy of 2-(4-Hydroxystyryl)quinolin-8-ol

The interaction of this compound with light is characterized by its absorption and emission spectra. In a study by Gümüş et al., the absorption spectra of HSQ in various solvents showed three distinct bands. researchgate.net The first two bands exhibited an irregular hypsochromic (blue) shift as the solvent polarity increased, while the third band showed a bathochromic (red) shift. researchgate.net The fluorescence emission spectra, upon excitation at 360 nm, displayed two bands in the ranges of 478–515 nm and a third band that showed an irregular hypsochromic shift with increasing solvent polarity. researchgate.net

Here is an interactive data table summarizing the absorption and emission data for HSQ in different solvents:

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

| Benzene (B151609) | 360, 418 | 478 | 60 |

| Toluene | 362, 417 | 480 | 63 |

| Dioxane | 358, 412 | 485 | 73 |

| Chloroform | 365, 415 | 495 | 80 |

| Acetonitrile | 355, 408 | 515 | 107 |

Data sourced from Gümüş et al. researchgate.net

Solvatochromic Behavior and Environmental Sensitivity Studies

HSQ exhibits pronounced solvatochromism, meaning its absorption and emission properties are sensitive to the polarity of its surrounding environment. researchgate.net The observed bathochromic shift in the last absorption band with increasing solvent polarity suggests a difference in the energy levels of the ground and excited states that is dependent on the solvent. researchgate.net This sensitivity to the solvent environment makes HSQ a potential candidate for use as a probe to characterize the polarity of microenvironments. The Stokes shifts, which represent the difference between the absorption and emission maxima, were found to vary significantly with solvent polarity, ranging from 78 to 101 nm. researchgate.net This further underscores its solvatochromic nature.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

A key feature of 8-hydroxyquinoline (B1678124) derivatives, including HSQ, is the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.govnih.gov In the ground state, the molecule exists in an enol form. Upon photoexcitation, a proton can be transferred from the hydroxyl (-OH) group to the nitrogen atom of the quinoline (B57606) ring, forming a keto tautomer. nih.govresearchgate.net This process is often associated with a large Stokes shift and can be influenced by the molecular structure and the surrounding environment. nih.govnih.gov Theoretical calculations have been employed to study the ESIPT mechanism in HSQ, revealing the potential energy surfaces and the dynamics of the proton transfer. researchgate.netnih.gov The ESIPT process is fundamental to the unique fluorescence properties of these compounds and is a critical factor in their application as fluorescent sensors. nih.govrsc.org

Luminescence Enhancement upon Metal Coordination

The fluorescence of 8-hydroxyquinoline and its derivatives is often weak due to the efficient ESIPT process. scispace.com However, upon coordination with metal ions, the luminescence can be significantly enhanced. scispace.comresearchgate.net This is because the chelation of a metal ion with the hydroxyl and quinoline nitrogen atoms can inhibit the ESIPT process by removing the proton from the hydroxyl group. nih.govscispace.com This blockage of the non-radiative decay pathway leads to a "turn-on" of fluorescence. This property is the basis for the development of fluorescent chemosensors. nih.govresearchgate.net

Development of Fluorescent Chemosensors for Specific Cations

The ability of 8-hydroxyquinoline derivatives to exhibit enhanced fluorescence upon metal chelation makes them excellent candidates for the development of fluorescent chemosensors for specific cations. researchgate.netnih.govrroij.com By modifying the structure of the 8-hydroxyquinoline scaffold, researchers can tune the selectivity and sensitivity of the sensor for different metal ions. nih.govrroij.com For instance, derivatives of 8-hydroxyquinoline have been successfully employed as fluorescent chemosensors for the detection of biologically and environmentally important metal ions such as Zn²⁺ and Al³⁺. nih.govscispace.com The detection is typically observed as a significant increase in fluorescence intensity or a noticeable color change upon binding with the target cation. nih.govnih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) Research

Derivatives of 8-hydroxyquinoline are widely used in the field of organic light-emitting diodes (OLEDs) due to their excellent thermal stability, electron-transporting capabilities, and luminescent properties. nih.govrroij.com Metal complexes of these ligands, particularly with aluminum (Alq₃), are benchmark materials in OLED technology. mdpi.com The introduction of a styryl group, as in HSQ, can enhance the thermal stability and solubility of the metal complexes, making them more suitable for device fabrication. researchgate.net Research has shown that zinc complexes of styryl-substituted 8-hydroxyquinolines can be used as the active layer in OLEDs, producing strong electroluminescence. researchgate.net The emission color of these OLEDs can be tuned by modifying the substituents on the styryl group. researchgate.net

Non-Linear Optical Properties Investigations

Quinoline derivatives are also investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and optical switching. researchgate.net The unique electronic structure of these compounds can lead to significant second- and third-order NLO responses. rsc.orgnih.gov Theoretical and experimental studies are conducted to determine the hyperpolarizability of these molecules, which is a measure of their NLO activity. rsc.orgnih.gov The investigation of the NLO properties of HSQ and related compounds is an active area of research, with the potential for developing new materials for advanced photonic applications. nih.gov

Analytical Chemistry Research Applications

Chelation-Based Analytical Detection Methods

The formation of metal-chelate complexes with 8-hydroxyquinoline (B1678124) derivatives often leads to significant changes in their photophysical properties, which can be harnessed for sensitive and selective detection of metal ions. The styryl group at the 2-position of 2-(4-Hydroxystyryl)quinolin-8-ol is expected to influence the electronic properties and steric factors of the molecule, thereby affecting its binding affinity and selectivity towards different metal ions.

Fluorometric Detection of Metal Ions (e.g., Al³⁺, Zn²⁺)

8-Hydroxyquinoline and its derivatives are generally weakly fluorescent. However, upon chelation with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF) often occurs, leading to a significant increase in fluorescence intensity. researchgate.netscispace.com This "turn-on" fluorescence response forms the basis for highly sensitive detection methods for various metal ions.

Aluminum Ion (Al³⁺) Detection:

Derivatives of 8-hydroxyquinoline are well-established fluorescent sensors for aluminum ions (Al³⁺). researchgate.netnih.govrroij.com The interaction with Al³⁺ restricts the intramolecular rotation and blocks the excited-state intramolecular proton transfer (ESIPT) process, leading to a significant enhancement of fluorescence. nih.gov

Research on quinoline-based Schiff base probes has demonstrated high selectivity and sensitivity for Al³⁺. For instance, a probe forming a 2:1 complex with Al³⁺ exhibited a 41-fold increase in fluorescence intensity, with a detection limit as low as 8.08 x 10⁻⁸ mol/L. nih.gov Another study on a series of fluorescent sensors derived from 8-hydroxyquinoline reported detection limits for Al³⁺ at the 10⁻⁸ M level in aqueous solutions. frontiersin.org While specific data for this compound is not available, the general principles suggest it would also exhibit a sensitive fluorometric response to Al³⁺. The presence of the hydroxystyryl group could potentially modulate the emission wavelength and sensitivity.

Zinc Ion (Zn²⁺) Detection:

The detection of zinc ions (Zn²⁺) is another significant application of 8-hydroxyquinoline-based fluorescent sensors. nih.govmdpi.comnih.gov Similar to Al³⁺, the chelation of Zn²⁺ with these probes typically results in a significant "turn-on" fluorescence signal. The coordination of Zn²⁺ with the nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety inhibits non-radiative decay pathways, leading to enhanced fluorescence.

Studies on various 8-hydroxyquinoline derivatives have shown their suitability as fluorescent chemosensors for Zn²⁺. nih.gov For example, a D-π-A type quinoline (B57606) derivative was synthesized and shown to recognize Zn(II) in an aqueous media through an orange fluorescence turn-on mode. nih.govnih.govresearchgate.net The binding stoichiometry is often found to be 1:2 (sensor:metal ion). rsc.org The detection limits for Zn²⁺ using such sensors can be very low, with some studies reporting values in the nanomolar range. rsc.org It is highly probable that this compound would also serve as a fluorescent sensor for Zn²⁺, with the specific analytical parameters being influenced by its unique substitution.

Table 1: Fluorometric Detection of Metal Ions with 8-Hydroxyquinoline Derivatives This table presents data for various 8-hydroxyquinoline derivatives as specific data for this compound is not available.

Gravimetric Analysis and Metal Ion Extraction Research

Beyond fluorometric sensing, 8-hydroxyquinoline and its derivatives are classic reagents in gravimetric analysis and solvent extraction of metal ions. scispace.comrroij.com

Gravimetric Analysis:

The ability of 8-hydroxyquinoline to form insoluble metal complexes has been utilized for the gravimetric determination of numerous metals. scispace.comrroij.com The precipitation of the metal-oxine complex is typically carried out in a controlled pH environment. The resulting precipitate is then filtered, dried, and weighed to determine the amount of the metal ion in the original sample. For example, 8-hydroxyquinoline has been used for the direct separation and determination of aluminum from solutions containing other elements by precipitating it from an acidic solution. nist.gov While modern instrumental methods have largely replaced gravimetric analysis for routine measurements, it remains a valuable technique for certain applications and for providing a reference method. The introduction of the 2-(4-hydroxystyryl) group in this compound would alter the molecular weight and solubility of its metal complexes, which would need to be considered in any gravimetric procedure.

Metal Ion Extraction:

Solvent extraction is a powerful technique for the separation and preconcentration of metal ions. 8-Hydroxyquinoline and its derivatives are effective extracting agents due to the formation of neutral metal chelates that are soluble in organic solvents. scispace.com The extraction efficiency is dependent on factors such as the pH of the aqueous phase, the concentration of the chelating agent, and the nature of the organic solvent. The general principle involves the distribution of the metal-chelate complex between the aqueous and an immiscible organic phase. This technique is not only used for separation but also as a pre-treatment step for other analytical methods. The lipophilicity of the 2-(4-hydroxystyryl) substituent in this compound would likely enhance its solubility in organic solvents, potentially making it an efficient extractant for various metal ions.

Table 2: Chemical Compounds Mentioned

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For quinoline-based compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), provide detailed information about molecular geometry, charge distribution, and orbital energies. nih.govresearchgate.netresearchgate.net

Studies on the core 8-hydroxyquinoline (B1678124) (8-HQ) scaffold show that it is practically planar. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govsci-hub.se A smaller energy gap generally signifies higher reactivity and polarizability. sci-hub.se

For a closely related isomer, (E)-2-(2-hydroxystyryl)quinolin-8-ol (HSQ), DFT calculations revealed that the HOMO and LUMO orbitals are distributed across the entire molecule. researchgate.net This delocalization is characteristic of π-conjugated systems. The HOMO-LUMO gap is a critical parameter that influences the molecule's biological activity. sci-hub.se Theoretical studies on various quinolinone derivatives have shown that the energy gap can be modulated by different substituents, with one study reporting ΔE values ranging from 2.783 eV to 3.995 eV for different compounds. nih.gov For 8-HQ itself, the theoretical energy gap has been calculated to be around 4.52 eV. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps predict reactive sites for electrophilic and nucleophilic attack. For quinoline (B57606) derivatives, negative potential regions are typically found on nitrogen and oxygen atoms, while positive potentials are located around hydrogen atoms, particularly those of hydroxyl groups. nih.govsci-hub.se

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | DFT/B3LYP | - | - | 4.52 | researchgate.netresearchgate.net |

| Compound 3 (a quinolinone derivative) | DFT/B3LYP/6-311++G(d,p) | - | - | 2.783 | nih.gov |

| Compound 9 (a quinolinone derivative) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.995 | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 2-(4-Hydroxystyryl)quinolin-8-ol, and a biological macromolecule (target), typically a protein or enzyme. These methods are fundamental in rational drug design. nih.govnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target. Studies on various quinoline derivatives have demonstrated their potential to interact with a range of biological targets. For instance, quinoline-based compounds have been docked against HIV reverse transcriptase, showing favorable binding scores and interactions with key amino acid residues like LYS 101. nih.gov In one study, a synthesized quinoline derivative (Compound 4) exhibited a higher docking score (–10.67) than the standard drug rilpivirine (B1684574) (–8.56), indicating a strong binding affinity. nih.gov Other research has explored quinoline derivatives as inhibitors for acetylcholinesterase (implicated in Alzheimer's disease) and protease enzymes of SARS-CoV-2. nih.govnih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time. MD simulations can assess the stability of the docked complex, conformational changes in the protein and ligand, and the role of solvent molecules. nih.govnih.gov For quinoline derivatives designed as SARS-CoV-2 protease inhibitors, MD simulations have been used to analyze conformational stability, residue flexibility, and binding free energy, revealing that the inhibitor-protein complex remains stable over the simulation period. nih.gov Analysis of hydrogen bonds, solvent accessible surface area (SASA), and compactness further validates the inhibitory potential identified through docking. nih.gov

| Compound Series | Protein Target | Example Docking Score (kcal/mol) | Standard Drug | Standard Drug Score (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (4I2P) | -10.67 | Rilpivirine | -8.56 | nih.gov |

| Quinoline derivatives | SARS-CoV-2 Protease (6LU7) | - | Remdesivir | - | nih.gov |

| Tetrahydroquinoline derivatives | p38 MAPK | - | Indomethacin | - | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—physicochemical properties such as lipophilicity (logP), electronic properties, and steric parameters—to predict the activity of new, unsynthesized compounds.

For quinoline derivatives, QSAR studies are valuable for optimizing their therapeutic potential, for instance, as anticancer or antimicrobial agents. mdpi.comnih.gov Lipophilicity is a critical descriptor, and studies on ring-substituted 8-hydroxyquinolines have involved both experimental determination (e.g., via RP-HPLC) and computational prediction of logP values. nih.gov Research has shown that experimentally determined lipophilicity can sometimes correlate poorly with calculated values, suggesting the influence of complex intramolecular interactions. nih.gov The presence of different substituents, such as hydroxyl or acyloxy groups at the 8-position, has been shown to result in moderate anticancer activity. mdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes beyond 2D descriptors. It aligns a series of molecules and calculates their steric and electrostatic fields. These fields are then correlated with biological activity to generate a 3D contour map that highlights regions where modifications to the molecular structure would likely increase or decrease activity. While specific CoMFA studies on this compound are not widely reported, the diverse biological activities of styrylquinolines make this class of compounds an ideal candidate for such analysis to guide the design of more potent analogues.

Excited State Proton Transfer (ESPT) and Potential Energy Surface (PES) Modeling

Excited-State Intramolecular Proton Transfer (ESPT) is a photochemical process where a proton moves from a donor to an acceptor site within the same molecule upon electronic excitation. This phenomenon is of fundamental interest and has applications in fluorescent probes and molecular switches. ccu.edu.tw Molecules with a quinoline scaffold, particularly hydroxyquinolines, are well-known to exhibit ESPT. ccu.edu.twbarbatti.orguiowa.edu

Upon absorption of light, the acidity and basicity of the proton donor (hydroxyl group) and acceptor (quinoline nitrogen) sites can change dramatically, facilitating the proton transfer. This process leads to the formation of an excited-state tautomer, which often has distinctly different photophysical properties, such as a large Stokes shift in its fluorescence spectrum. ccu.edu.tw For the related isomer (E)-2-(2-hydroxystyryl)quinolin-8-ol, an ESIPT mechanism has been proposed to explain its electronic transition behavior. researchgate.net

Computational modeling is essential for understanding the ESPT mechanism. By calculating the Potential Energy Surface (PES) for both the ground and excited states, researchers can map the energy landscape of the proton transfer reaction. These calculations can determine whether the process is barrierless or involves an energy barrier, and whether it is a concerted or sequential process in cases of double proton transfer. ccu.edu.twnih.gov For example, studies on 7-hydroxyquinoline-8-carboxylic acid indicated a cooperative, concerted, yet asynchronous ESIPT process with a very small or negligible barrier. ccu.edu.tw In contrast, simulations of [2,2'-Bipyridyl]-3,3'-diol showed that what appears experimentally as a concerted double proton transfer is actually two sequential transfers with a very short delay. barbatti.org

Spectroscopic Parameter Prediction and Correlation Studies

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). nih.govresearchgate.netsci-hub.se These theoretical predictions are invaluable for interpreting experimental data and assigning spectral features.

For 8-hydroxyquinoline and its derivatives, DFT calculations have been successfully used to compute vibrational spectra. The calculated frequencies and intensities generally show good agreement with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes. researchgate.net

TD-DFT is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions between molecular orbitals. For (E)-2-(2-hydroxystyryl)quinolin-8-ol, solvatochromism studies—examining spectral shifts in different solvents—have been conducted. The molecule exhibits a bathochromic (red) shift in its longest wavelength absorption band as solvent polarity increases, which is indicative of a π → π* transition and suggests that the dipole moment is greater in the excited state than in the ground state. researchgate.net The correlation between theoretical predictions and experimental observations helps to confirm the nature of the electronic transitions and the influence of the molecular environment. researchgate.netsci-hub.se

| Solvent | Absorbance λmax (nm) | Fluorescence λmax (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| Benzene (B151609) | 408 | 486 | 78 | researchgate.net |

| Chloroform | 412 | 506 | 94 | researchgate.net |

| Acetone | 414 | 515 | 101 | researchgate.net |

| Ethanol | 418 | 519 | 101 | researchgate.net |

Future Research Trajectories and Interdisciplinary Outlook

Design and Synthesis of Advanced 2-(4-Hydroxystyryl)quinolin-8-ol Architectures